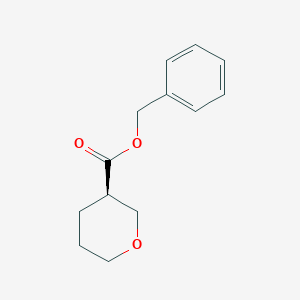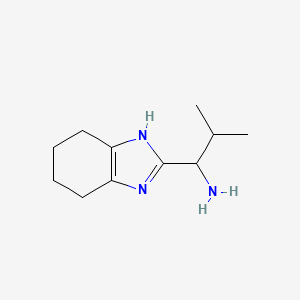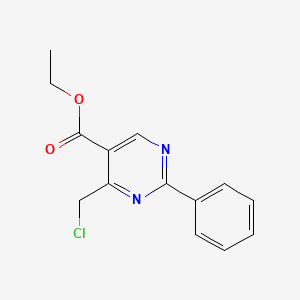
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a cyclopropylethyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline typically begins with commercially available aniline derivatives.
Methylsulfanylation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and suitable catalysts.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding aniline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Functionalized aniline derivatives with various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylethyl group and methylsulfanyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline
- N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline
Comparison:
- Structural Differences: The position of the methylsulfanyl group on the benzene ring differentiates these compounds.
- Reactivity: The position of substituents affects the reactivity and types of reactions the compounds can undergo.
- Applications: Each compound may have unique applications based on its structural and chemical properties.
Propiedades
Fórmula molecular |
C12H17NS |
|---|---|
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C12H17NS/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 |
Clave InChI |
BQQOYJPMJVCHCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)NC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)






